molecular formula C25H21F2N3O2S B2861686 3-(Benzenesulfonyl)-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline CAS No. 887223-53-2

3-(Benzenesulfonyl)-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline

Cat. No.: B2861686
CAS No.: 887223-53-2
M. Wt: 465.52
InChI Key: XHOCWXJFEYOBMQ-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline typically involves multi-step organic reactions. A common approach might include:

    Formation of the quinoline core: This can be achieved through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Introduction of the fluorine atom: Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the piperazine moiety: This step often involves nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moiety.

    Reduction: Reduction reactions might target the quinoline ring or the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorinated positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially or fully reduced derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potential therapeutic agent for conditions like cancer, infections, or neurological disorders.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA. The fluorine atoms might enhance binding affinity or selectivity, while the piperazine and sulfonyl groups could influence solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Fluoroquinolones: A class of antibiotics with a fluorinated quinoline structure.

    Piperazine derivatives: Compounds with a piperazine ring, often used in pharmaceuticals.

Uniqueness

3-(Benzenesulfonyl)-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F2N3O2S/c26-18-10-11-22-20(16-18)25(24(17-28-22)33(31,32)19-6-2-1-3-7-19)30-14-12-29(13-15-30)23-9-5-4-8-21(23)27/h1-11,16-17H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOCWXJFEYOBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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